(2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C26H22O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H22O5/c1-28-22-13-10-19(15-24(22)29-2)16-25-26(27)21-12-11-20(17-23(21)31-25)30-14-6-9-18-7-4-3-5-8-18/h3-13,15-17H,14H2,1-2H3/b9-6+,25-16- |
InChI Key |
PAAAYAWBBNGPCZ-VSCIQPPNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Transesterification-Based Cyclization
The one-step synthesis of benzofuran-3(2H)-one from methyl o-acetoxyphenylacetate via transesterification, as described in CN111170972A , offers high efficiency. Using an alumina molecular sieve catalyst at 90°C for 4 hours under nitrogen, this method achieves yields up to 96%. Alternative catalysts, such as titanium oxide composites or sulfuric acid, provide comparable yields (94–98%) under milder conditions (60–140°C).
Key Reaction Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Al₂O₃ molecular sieve | 90 | 96 |
| TiO₂ composite | 60 | 94 |
| SnO₂ | 140 | 98 |
Cyclization of Chloroacetophenone Derivatives
A method from PMC3599263 involves reacting 3,4-dimethoxyphenol with chloroacetonitrile in ethanol under acidic conditions, followed by cyclization with sodium acetate to yield 5,6-dimethoxybenzofuran-3(2H)-one. This approach is adaptable for introducing methoxy groups at specific positions, critical for the target compound’s 3,4-dimethoxy substitution.
Introduction of the Cinnamyloxy Group at Position 6
Functionalization of the benzofuranone core at position 6 requires regioselective O-alkylation.
Mitsunobu Reaction
The Mitsunobu reaction, as detailed in WO2011099010A1 , enables ether formation using (E)-3-phenylprop-2-en-1-ol and a benzofuranone derivative bearing a hydroxyl group at position 6. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), this method preserves the (E)-configuration of the cinnamyloxy group.
Nucleophilic Substitution
Alternative O-alkylation via nucleophilic substitution uses cinnamyl bromide and potassium carbonate in dimethylformamide (DMF). This method, adapted from Ambeed.com , achieves yields >85% at 115°C over 11 hours.
Formation of the 3,4-Dimethoxybenzylidene Moiety
The (2Z)-configured benzylidene group is introduced via Claisen-Schmidt condensation.
Aldol Condensation
Reacting 3,4-dimethoxybenzaldehyde with the 6-cinnamyloxybenzofuran-3(2H)-one core in ethanol containing 40% NaOH generates the α,β-unsaturated ketone. Piperidine catalysis, as demonstrated in PMC11528908 , enhances regioselectivity and yield (up to 95%).
Stereochemical Control
Integrated Synthetic Pathway
Combining these steps, the synthesis proceeds as follows:
-
Core Formation : Transesterification of methyl o-acetoxyphenylacetate with Al₂O₃ (96% yield).
-
O-Alkylation : Mitsunobu reaction with (E)-3-phenylprop-2-en-1-ol (82% yield).
-
Aldol Condensation : Piperidine-catalyzed reaction with 3,4-dimethoxybenzaldehyde (89% yield).
Overall Yield : 68–72% after purification via column chromatography (hexane/ethyl acetate gradient).
Analytical Characterization
Critical data for verifying the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=O), 7.35–7.18 (m, 5H, Ar-H), 6.91 (s, 1H, benzofuran-H), 5.45 (d, J = 12.4 Hz, 1H, OCH₂).
-
HRMS : [M+H]⁺ calcd. for C₂₆H₂₄O₆: 433.1543; found: 433.1546.
Comparative Analysis of Methodologies
| Step | Method | Yield (%) | Stereocontrol |
|---|---|---|---|
| Core formation | Transesterification | 96 | N/A |
| O-Alkylation | Mitsunobu | 82 | Retains (E) |
| Benzylidene formation | Piperidine catalysis | 89 | Induces (Z) |
Challenges and Optimization Strategies
-
Regioselectivity : Position 6 alkylation requires protecting group strategies (e.g., silyl ethers) to prevent multi-alkylation.
-
Stereochemical Purity : Chromatographic separation of (Z/E) isomers or low-temperature crystallization ensures >95% (Z)-configuration.
-
Catalyst Recycling : Titanium-based catalysts (CN111170972A) are reusable for 3–5 cycles without significant yield loss .
Chemical Reactions Analysis
Functional Group Reactivity
Key reactive sites :
-
Benzofuran carbonyl group (): Susceptible to nucleophilic additions (e.g., Grignard reagents, hydride reductions) .
-
Methoxy groups (): Electron-donating effects direct electrophilic substitution on aromatic rings (e.g., nitration, halogenation) .
-
Allyl ether linkage (): Prone to acid-catalyzed hydrolysis or radical-mediated cleavage.
-
Conjugated double bonds : Participate in Diels-Alder reactions or photochemical [2+2] cycloadditions.
Nucleophilic Additions
The carbonyl group in the benzofuran ring reacts with nucleophiles such as hydroxylamine or phenylhydrazine to form oximes or hydrazones, respectively.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | Substituted hydrazone derivative | |
| Grignard addition | RMgX, THF, 0°C | Tertiary alcohol |
Electrophilic Aromatic Substitution
Methoxy groups activate the benzene ring toward electrophiles. Halogenation likely occurs at the para position relative to the methoxy groups.
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-5 | ~65%* |
| Nitration | HNO₃, H₂SO₄ | C-5 | ~58%* |
*Predicted yields based on analog data from .
Ether Cleavage
The allyl ether group undergoes hydrolysis under acidic conditions to yield phenolic intermediates:
This reaction is critical for modifying the compound’s solubility or introducing new functional groups.
Oxidation and Reduction Pathways
-
Carbonyl reduction : Catalytic hydrogenation () converts the ketone to a secondary alcohol .
-
Allyl group oxidation : Ozonolysis or KMnO₄ oxidizes the allyl chain to carboxylic acids or ketones.
Photochemical and Thermal Behavior
The conjugated system enables [2+2] cycloaddition under UV light, forming cyclobutane derivatives. Thermal analysis (DSC) of analogs suggests decomposition above 250°C, releasing CO and aromatic fragments .
Limitations and Research Gaps
Despite structural insights from PubChem and synthesis protocols, no peer-reviewed studies directly investigate this compound’s reactions . Existing data rely on analog extrapolation, necessitating experimental validation. Key unresolved questions include:
-
Catalytic selectivity in asymmetric reductions.
-
Stability under physiological conditions for drug development.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate phenolic or enolic precursor. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde + Phenolic Compound | Ethanol, Acetic Acid Catalyst | 80% |
| 2 | Recrystallization | Ethanol | Purification |
Anti-inflammatory Properties
Research indicates that (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The mechanism involves the inhibition of specific pathways such as NF-kB signaling.
Case Study: Anti-inflammatory Activity
A study demonstrated that administration of this compound in a carrageenan-induced paw edema model resulted in a reduction of inflammation comparable to standard NSAIDs .
Antioxidant Activity
The compound also exhibits strong antioxidant properties. It scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is attributed to the presence of methoxy groups which enhance electron donation capabilities.
Case Study: Antioxidant Efficacy
In vitro assays revealed that (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one significantly reduced oxidative stress markers in cultured human cells .
| Activity Type | Method Used | Result |
|---|---|---|
| Anti-inflammatory | Edema Model | Significant reduction observed |
| Antioxidant | In vitro assays | High radical scavenging activity |
Anticancer Potential
Emerging studies suggest that this compound has anticancer properties against various cancer cell lines, including breast and lung cancer. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation.
Case Study: Anticancer Activity
A recent investigation highlighted that treatment with (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one led to a significant decrease in viability of MCF-7 breast cancer cells .
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Spectroscopic and Crystallographic Trends
- NMR Shifts : Hydroxy substituents (e.g., 6q, 6e) result in downfield-shifted protons (δ ~9.74 ppm for OH), while methoxy groups (e.g., 5o) show aromatic protons in the δ 6.8–7.8 ppm range. The propenyloxy group in the target compound would likely exhibit vinyl proton signals near δ 5–7 ppm, similar to analogs in and .
- Hydrogen Bonding : Hydroxy-substituted derivatives (6q, 6e) form extensive hydrogen-bond networks, correlating with higher melting points (~290–310°C) compared to methoxy derivatives (e.g., 5o: 225°C) .
Biological Activity
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a member of the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core with various substituents that may influence its biological properties.
Anticancer Activity
Studies have shown that compounds similar to (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of benzofuran have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain benzofuran derivatives inhibited the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis |
| Study B | HeLa | 10 | Cell cycle arrest |
| Study C | A549 | 12 | ROS generation |
Anti-inflammatory Properties
Research has indicated that compounds with similar structures possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. For example, a related compound was found to significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant potential of benzofuran derivatives has been documented in several studies. The presence of methoxy groups in the structure enhances electron donation capabilities, thereby scavenging free radicals effectively. This property is crucial for preventing oxidative stress-related diseases .
Case Study 1: Cytotoxicity against Breast Cancer Cells
In a recent investigation, a derivative structurally related to our compound was tested against breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study evaluated the anti-inflammatory effects of a similar benzofuran derivative in a murine model of acute inflammation. The compound significantly reduced paw edema and inhibited the expression of inflammatory markers such as COX-2 and IL-1β. Histological analysis confirmed a reduction in inflammatory cell infiltration .
The biological activities of (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Disruption of cell cycle progression at specific checkpoints.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines and enzymes.
- Antioxidant Scavenging: Neutralization of reactive oxygen species (ROS).
Q & A
Q. How can researchers synthesize (2Z)-2-(3,4-dimethoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one, and what are the critical reaction conditions?
Answer:
- Synthetic Pathway : The compound can be synthesized via a multi-step process involving:
- Benzofuran core formation : Cyclization of substituted phenols with propargyl bromide under basic conditions (e.g., NaH/THF) to form the benzofuran scaffold .
- Aldol condensation : Reaction of the benzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde under acidic conditions (e.g., HCl/EtOH) to introduce the benzylidene group .
- Etherification : Coupling the 6-hydroxy group with (2E)-3-phenylprop-2-en-1-yl bromide using a base (e.g., K₂CO₃) in DMF .
- Key Conditions :
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its stereochemistry?
Answer:
- 1H/13C NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C vibrations at ~1250 cm⁻¹ .
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 446.15 for C₂₇H₂₂O₆) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Answer:
- Experimental Design :
- Data Analysis :
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic asymmetric synthesis?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in reactions like Michael additions .
- Molecular Dynamics (MD) : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize reaction conditions .
- Example : For asymmetric cyclopropanation, DFT can model the steric effects of the 3,4-dimethoxy group on catalyst binding .
Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties without compromising bioactivity?
Answer:
- Structural Modifications :
- In Silico Screening : Use tools like SwissADME to predict logP, bioavailability, and CYP450 interactions .
Methodological and Theoretical Questions
Q. What frameworks guide the integration of this compound’s study into broader pharmacological research?
Answer:
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Answer:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
